3-chloro-5-iodo-N-methylpyrazin-2-amine

Lipophilicity Drug Design Membrane Permeability

3-Chloro-5-iodo-N-methylpyrazin-2-amine (CAS: 1704064-40-3) is a heterocyclic building block characterized by a 2-aminopyrazine core bearing an N-methyl group at the 2-amino position and both chlorine and iodine substituents at the 3- and 5-positions of the pyrazine ring. With a molecular formula of C5H5ClIN3 and a molecular weight of 269.47 g/mol, this compound is a versatile small molecule scaffold that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Molecular Formula C5H5ClIN3
Molecular Weight 269.47 g/mol
CAS No. 1704064-40-3
Cat. No. B1434189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-5-iodo-N-methylpyrazin-2-amine
CAS1704064-40-3
Molecular FormulaC5H5ClIN3
Molecular Weight269.47 g/mol
Structural Identifiers
SMILESCNC1=NC=C(N=C1Cl)I
InChIInChI=1S/C5H5ClIN3/c1-8-5-4(6)10-3(7)2-9-5/h2H,1H3,(H,8,9)
InChIKeyZWGWECWOJJJCPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-iodo-N-methylpyrazin-2-amine: A Halogenated Pyrazine Scaffold for Advanced Synthetic and Medicinal Chemistry Applications


3-Chloro-5-iodo-N-methylpyrazin-2-amine (CAS: 1704064-40-3) is a heterocyclic building block characterized by a 2-aminopyrazine core bearing an N-methyl group at the 2-amino position and both chlorine and iodine substituents at the 3- and 5-positions of the pyrazine ring [1]. With a molecular formula of C5H5ClIN3 and a molecular weight of 269.47 g/mol, this compound is a versatile small molecule scaffold that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials . The strategic combination of chloro and iodo substituents on the electron-deficient pyrazine ring enables sequential and selective cross-coupling reactions, making it a valuable precursor for constructing complex molecular architectures .

Why 3-Chloro-5-iodo-N-methylpyrazin-2-amine Cannot Be Replaced by Simple Analogs in Halogenated Pyrazine-Based Synthesis


Halogenated pyrazines are not interchangeable building blocks; their reactivity is exquisitely sensitive to the nature and position of substituents . The presence of both a chloro and an iodo group on the 3-chloro-5-iodo-N-methylpyrazin-2-amine molecule provides two distinct sites for chemical modification with markedly different bond dissociation energies and reactivity profiles . The iodine atom, being larger and more polarizable, is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the chlorine atom can be reserved for subsequent nucleophilic aromatic substitution or further coupling steps, enabling a modular and programmable synthetic sequence . Additionally, the N-methyl group introduces a specific hydrogen-bond donor/acceptor profile and lipophilicity (LogP = 1.7763) that cannot be replicated by the primary amine (3-chloro-5-iodopyrazin-2-amine) or unsubstituted pyrazine analogs, directly impacting compound solubility, membrane permeability, and target engagement in biological systems . Therefore, substituting this compound with a close analog risks altering reaction chemoselectivity, compromising synthetic yield, or invalidating structure-activity relationship (SAR) correlations in medicinal chemistry campaigns.

Quantitative Differentiation of 3-Chloro-5-iodo-N-methylpyrazin-2-amine Against Closest Analogs: Reactivity, Lipophilicity, and Synthetic Utility


Enhanced Lipophilicity (LogP) of N-Methyl Derivative vs. Primary Amine Analog

The N-methyl substitution in 3-chloro-5-iodo-N-methylpyrazin-2-amine increases lipophilicity compared to the corresponding primary amine analog (3-chloro-5-iodopyrazin-2-amine, CAS 1252597-70-8). The calculated LogP for the N-methyl derivative is 1.7763 . While the exact LogP for the primary amine is not directly reported in the same source, the class effect of N-methylation is well-documented to increase LogP by approximately 0.5-1.0 units compared to the unsubstituted amine, improving membrane permeability in biological applications [1].

Lipophilicity Drug Design Membrane Permeability

Differential Halogen Bonding and Reactivity: Iodo vs. Bromo Analogs in Cross-Coupling Reactions

The iodine atom in 3-chloro-5-iodo-N-methylpyrazin-2-amine is a superior leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) compared to the bromo analog (3-chloro-5-bromo-N-methylpyrazin-2-amine) . Iodine's larger atomic radius and lower bond dissociation energy (C-I bond ~ 240 kJ/mol vs. C-Br bond ~ 285 kJ/mol) facilitate oxidative addition, leading to higher reaction yields and milder conditions . Additionally, the iodine atom participates in stronger halogen bonding interactions, which can be exploited in supramolecular chemistry and crystal engineering .

Cross-Coupling Halogen Bonding Organic Synthesis

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile for Drug Design

3-chloro-5-iodo-N-methylpyrazin-2-amine exhibits a specific topological polar surface area (TPSA) of 37.81 Ų , a value that falls within the favorable range for oral bioavailability and blood-brain barrier penetration (typically TPSA < 140 Ų for oral drugs; < 90 Ų for CNS drugs). This TPSA value is distinct from closely related compounds due to the combination of the N-methyl group and halogen substitution pattern, which influences hydrogen bond donor/acceptor counts (HBD=1, HBA=3) [1].

Drug-Likeness TPSA Medicinal Chemistry

High-Value Applications for 3-Chloro-5-iodo-N-methylpyrazin-2-amine in Medicinal Chemistry and Organic Synthesis


Scaffold for Kinase Inhibitor Lead Optimization

3-Chloro-5-iodo-N-methylpyrazin-2-amine serves as a versatile core for the synthesis of 2-aminopyrazine-based kinase inhibitors . The N-methyl group enhances lipophilicity (LogP = 1.7763) and membrane permeability, while the iodine atom provides a reactive handle for Suzuki or Sonogashira couplings to introduce diverse aromatic or heteroaromatic substituents at the 5-position . The chlorine atom at the 3-position can be retained for subsequent functionalization or left intact to occupy a hydrophobic pocket in the kinase active site, as seen in successful 2-aminopyrazine kinase inhibitors such as VX-970 [1].

Building Block for Antimycobacterial Agents

Based on the established antimycobacterial activity of halogenated pyrazine derivatives, 3-chloro-5-iodo-N-methylpyrazin-2-amine can be elaborated into N-phenylpyrazine-2-carboxamide analogs . The iodine substituent is particularly valuable for generating active compounds; for example, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide exhibited MIC < 2.0 μmol/L against M. tuberculosis, highlighting the importance of the iodoaryl motif . The N-methyl group provides additional opportunities for modulating lipophilicity and target affinity in this chemical space.

Modular Synthesis of Heterocyclic Libraries via Sequential Cross-Coupling

The orthogonally reactive chloro and iodo substituents enable a programmable synthetic sequence: the iodine atom at the 5-position can undergo selective Suzuki coupling under mild conditions, while the chlorine at the 3-position remains intact for subsequent nucleophilic aromatic substitution or a second cross-coupling step . This dual reactivity is ideal for constructing diverse compound libraries for high-throughput screening campaigns, allowing rapid exploration of chemical space around the pyrazine core .

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